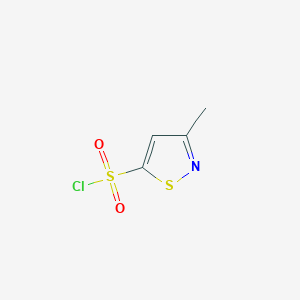![molecular formula C11H15N3O2 B1469729 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazin CAS No. 1428234-44-9](/img/structure/B1469729.png)
1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazin
Übersicht
Beschreibung
1-(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine, also known as CIP, is a synthetic compound with a variety of potential applications in the chemical and pharmaceutical industries. CIP is a cyclic amide with a piperazine ring and a cyclopropyl isoxazole ring. It is a colorless solid with a melting point of 131-132°C and a boiling point of 230-231°C. CIP has a molecular weight of 210.25 g/mol and a molecular formula of C11H15N3O2.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Isoxazolringe, wie sie in 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazin vorkommen, sind aufgrund ihrer biologischen Bedeutung in vielen kommerziell erhältlichen Arzneimitteln weit verbreitet . Diese Verbindung kann bei der Entwicklung neuer Medikamente eingesetzt werden, insbesondere als Gerüst für die Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen. Ihre Struktur könnte bei der Synthese neuer Antikrebsmittel oder neuroprotektiver Medikamente entscheidend sein.
Proteomikforschung
Als biochemisches Werkzeug kann this compound in der Proteomik zur Untersuchung von Proteininteraktionen und -funktionen eingesetzt werden. Es könnte Teil von Assays sein, die Protein-Ligand-Interaktionen identifizieren, oder als Sonde dienen, um die Struktur von Proteinen zu untersuchen .
Umweltfreundliche Synthese-Strategien
Angesichts des wachsenden Bedarfs an nachhaltiger Chemie könnte this compound bei der Entwicklung metallfreier Syntheserouten eingesetzt werden. Dieser Ansatz ist vorteilhaft, um die Umweltbelastung der chemischen Synthese zu verringern und entspricht den Prinzipien der grünen Chemie .
Wirkmechanismus
The mechanism of action of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine is not yet fully understood. However, it is believed that 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine acts as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine has been shown to interact with a variety of other receptors, including the muscarinic acetylcholine receptor, the serotonin receptor, and the dopamine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine are not yet fully understood. However, it has been suggested that 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine may have a variety of effects on the nervous system, including an anxiolytic effect, an anticonvulsant effect, and a sedative effect. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine in laboratory experiments has several advantages. It is a relatively stable compound and is relatively easy to synthesize. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in some experiments. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine is not very soluble in organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine. For example, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used in the synthesis of new heterocyclic compounds, such as piperazines, isoxazoles, and pyrazoles. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used as a ligand in the synthesis of new metal complexes, such as copper(I) and palladium(II) complexes. Furthermore, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used as an intermediate in the synthesis of new pharmaceutical drugs, such as anticonvulsants and anti-inflammatory agents. Finally, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used in the development of new therapeutic agents, such as anxiolytics, anticonvulsants, and sedatives.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-5-3-12-4-6-14)9-7-13-16-10(9)8-1-2-8/h7-8,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXLYCUQDGMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)C(=O)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)
![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)

![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)
